An In-depth Technical Guide to 1-Pentacosanol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Pentacosanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-Pentacosanol, a long-chain fatty alcohol with emerging potential in various scientific and therapeutic fields. From its fundamental chemical properties to its role in complex biological pathways and its practical applications, this document serves as a critical resource for researchers, chemists, and drug development professionals.
Introduction to 1-Pentacosanol: A Molecule of Growing Interest
1-Pentacosanol (C₂₅H₅₂O) is a saturated, straight-chain primary fatty alcohol.[1][2] Its long aliphatic chain imparts specific physicochemical properties that underpin its biological functions and industrial applications.[2] While naturally occurring in various plant waxes, its potential as a bioactive compound is an area of active investigation.[1] This guide will delve into the technical details of 1-Pentacosanol, providing the in-depth knowledge necessary for its effective study and application.
Core Physicochemical Properties
A thorough understanding of 1-Pentacosanol's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 26040-98-2 | [3] |
| Molecular Weight | 368.68 g/mol | [4] |
| Molecular Formula | C₂₅H₅₂O | [3] |
| Synonyms | Pentacosyl alcohol, n-Pentacosanol | [3][4] |
| Melting Point | 71-73 °C | [4] |
| Boiling Point | 403.4 °C at 760 mmHg | [3] |
| Appearance | Waxy solid | [2] |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and hexane. |
Spectroscopic Profile
Structural elucidation of 1-Pentacosanol is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). A large, broad signal around 1.25 ppm arises from the numerous methylene (-CH₂-) groups in the long alkyl chain. A triplet at approximately 0.88 ppm is indicative of the terminal methyl (-CH₃) group.
-
¹³C NMR: The carbon spectrum shows a distinct peak for the hydroxymethyl carbon (-CH₂OH) around 63 ppm. The majority of the methylene carbons in the chain resonate in the 22-33 ppm range, with the terminal methyl carbon appearing at approximately 14 ppm.
-
Mass Spectrometry (GC-MS): Electron ionization (EI) mass spectrometry of 1-Pentacosanol will show a molecular ion peak (M⁺) at m/z 368. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage. A prominent peak at m/z 31 is often observed, corresponding to the [CH₂OH]⁺ fragment.
Natural Occurrence and Extraction
1-Pentacosanol is a natural constituent of various plant waxes, where it contributes to the protective cuticular layer. It has been identified in the roots of Rhodiola imbricata and other plants.[1][5]
Experimental Protocol: Extraction and Purification from Plant Waxes
This protocol outlines a general procedure for the isolation of 1-Pentacosanol from a plant source rich in cuticular waxes.
Objective: To extract and purify 1-Pentacosanol from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Hexane
-
Methanol
-
Dichloromethane
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical balance
Procedure:
-
Extraction:
-
Accurately weigh approximately 100 g of dried, powdered plant material.
-
Place the material in a large beaker and add 500 mL of hexane.
-
Stir the mixture at room temperature for 24 hours to extract the crude wax.
-
Filter the mixture and collect the hexane extract.
-
Repeat the extraction process with fresh hexane twice more.
-
Combine all hexane extracts and evaporate the solvent using a rotary evaporator to obtain the crude wax extract.
-
-
Saponification:
-
Dissolve the crude wax extract in 200 mL of 10% potassium hydroxide in methanol.
-
Reflux the mixture for 2 hours to saponify any esters.
-
After cooling, add 200 mL of distilled water and transfer the mixture to a separatory funnel.
-
Extract the non-saponifiable fraction (containing the fatty alcohols) three times with 100 mL portions of hexane.
-
Combine the hexane layers and wash with distilled water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable matter.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the unsaponifiable matter in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing 1-Pentacosanol (identified by comparison with a standard or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain purified 1-Pentacosanol.
-
Workflow for Extraction and Purification of 1-Pentacosanol
Caption: Workflow for the extraction and purification of 1-Pentacosanol.
Chemical Synthesis
For applications requiring high purity or larger quantities, chemical synthesis is the preferred route. A common method is the reduction of the corresponding carboxylic acid, pentacosanoic acid.
Experimental Protocol: Synthesis of 1-Pentacosanol by Reduction of Pentacosanoic Acid
Objective: To synthesize 1-Pentacosanol by the lithium aluminum hydride (LiAlH₄) reduction of pentacosanoic acid.
Materials:
-
Pentacosanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 10 g of pentacosanoic acid and 200 mL of anhydrous THF.
-
Stir the mixture to dissolve the acid.
-
In a separate flask, carefully prepare a suspension of 5 g of LiAlH₄ in 100 mL of anhydrous THF.
-
-
Reduction:
-
Slowly add the LiAlH₄ suspension to the stirred solution of pentacosanoic acid through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4 hours to ensure the complete reduction of the carboxylic acid.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add 10 mL of water to quench the excess LiAlH₄, followed by 10 mL of 15% sodium hydroxide solution, and then 30 mL of water.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and the ether washings and transfer to a separatory funnel.
-
Wash the organic layer with 10% sulfuric acid and then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1-Pentacosanol.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure 1-Pentacosanol.
-
Biological Activity and Potential Therapeutic Applications
Recent research has highlighted the potential of 1-Pentacosanol as a bioactive molecule with a range of interesting properties.
Potential Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway in Prostate Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including prostate cancer.[6][7][8] The tumor suppressor protein PTEN is a negative regulator of this pathway, and its loss or mutation is common in prostate cancer, leading to hyperactivation of Akt.[6][9]
Molecular docking studies have suggested that 1-Pentacosanol may exhibit favorable binding affinities to key proteins in this pathway, such as Akt1.[10][11] This suggests that 1-Pentacosanol could potentially act as an inhibitor of Akt, thereby modulating downstream signaling and exerting anti-proliferative effects.
PI3K/Akt Signaling Pathway and the Potential Role of 1-Pentacosanol
Caption: The PI3K/Akt signaling pathway and the potential inhibitory role of 1-Pentacosanol.
Applications in Drug Development and Other Industries
The unique properties of 1-Pentacosanol make it a compound of interest in several areas:
-
Drug Development: Its potential to modulate key signaling pathways makes it a candidate for further investigation as an anticancer agent. Its reported anti-inflammatory, antifungal, and antiviral properties also warrant further exploration for the development of new therapeutic agents.
-
Cosmetics: Due to its emollient and moisturizing properties, 1-Pentacosanol is used as an additive in skincare products to improve skin hydration and barrier function.
-
Food Industry: As a long-chain fatty alcohol, it can be used as a component in the production of certain edible oils and fats, contributing to texture and stability.
-
Chemical Industry: It serves as a raw material for the synthesis of various derivatives, such as esters and ethers, which may have specialized applications.
Safety and Handling
1-Pentacosanol is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is recommended to handle 1-Pentacosanol in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
1-Pentacosanol is a long-chain fatty alcohol with a growing profile of interesting biological activities and potential applications. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and biological roles is essential for unlocking its full potential. This guide provides a foundational understanding to support further research and development of this promising molecule.
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Liu, Z., et al. (2010). PI3K/PTEN/AKT Signaling Regulates Prostate Tumor Angiogenesis. PMC. Retrieved from [Link]
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Kim, R. J., et al. (2014). PTEN loss-mediated Akt activation increases the properties of cancer stem-like cell populations in prostate cancer. PubMed. Retrieved from [Link]
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